molecular formula C11H10N2O3S B3073142 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid CAS No. 1017378-02-7

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid

Cat. No. B3073142
CAS RN: 1017378-02-7
M. Wt: 250.28 g/mol
InChI Key: CZFASMYAOFYYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid, also known as OTAVA-BB 1203898, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.

Scientific Research Applications

Production of (S)-Duloxetine

This compound is used in the production of (S)-duloxetine, a blockbuster antidepressant drug . Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine .

Treatment of Various Disorders

Duloxetine, which is produced using this compound, has been approved by the Food and Drug Administration to treat anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, which can be synthesized using this compound, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

Industrial Chemistry and Material Science Applications

Thiophene derivatives, which can be synthesized using this compound, are utilized in industrial chemistry and material science as corrosion inhibitors .

Advancement of Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system, which can be synthesized using this compound, are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Production of Nonsteroidal Anti-Inflammatory Drugs

Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7(11(15)16)13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFASMYAOFYYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
Reactant of Route 2
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
Reactant of Route 3
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
Reactant of Route 4
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
Reactant of Route 5
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
Reactant of Route 6
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid

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